gamma-Muurolene

Biosynthesis Enzymology Sesquiterpene Synthase

Sourcing well-characterized cadinene-class sesquiterpenes for bioactivity studies or terpene synthase benchmarking is often hindered by undefined isomer mixtures. γ-Muurolene (CAS 30021-74-0) resolves this with defined (1S,4aS,8aR) stereochemistry. • Antibacterial benchmark: MIC 10 μg/mL against S. sanguinis (Annona exsucca fraction). • Cop3 synthase reference: 12% product from (2E,6E)-FPP for enzyme engineering. • Selective cytotoxicity: Active against HT-29 colon cancer cells, inactive against A-549 lung cancer cells. Supplied at ≥98% purity with full analytical documentation.

Molecular Formula C15H24
Molecular Weight 204.35 g/mol
Cat. No. B1253906
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namegamma-Muurolene
Molecular FormulaC15H24
Molecular Weight204.35 g/mol
Structural Identifiers
SMILESCC1=CC2C(CC1)C(=C)CCC2C(C)C
InChIInChI=1S/C15H24/c1-10(2)13-8-6-12(4)14-7-5-11(3)9-15(13)14/h9-10,13-15H,4-8H2,1-3H3/t13-,14+,15-/m0/s1
InChIKeyWRHGORWNJGOVQY-ZNMIVQPWSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Gamma-Muurolene: Sesquiterpene Hydrocarbon Profile


Gamma-Muurolene (γ-muurolene), with CAS number 30021-74-0, is a naturally occurring sesquiterpene hydrocarbon [1]. It belongs to the cadinene class of sesquiterpenes and is characterized by its specific stereochemical configuration as the 1S,4aS,8aR-diastereoisomer [2]. It is widely found in the essential oils of various plants, including Croton macrostachyus and Pinus sylvestris [3], and is a common component in the volatile fractions of many aromatic species.

Cadinene-class sesquiterpene with defined stereochemistry (1S,4aS,8aR)
Chiral profiling and natural product research
Volatile hydrocarbon common in essential oil fractions
Phytochemical and aroma research context
Enzymatic product of dedicated γ-muurolene synthase
Biocatalysis and pathway engineering studies

Gamma-Muurolene: Analog Substitution Limits


The sesquiterpene class is structurally diverse, and even closely related isomers like alpha-muurolene and delta-cadinene exhibit distinct biosynthetic and bioactivity profiles [1]. For instance, the enzyme Cop3 from Coprinopsis cinerea produces a specific product ratio of 12% gamma-muurolene versus 30% alpha-muurolene from farnesyl diphosphate, demonstrating distinct biosynthetic control [2]. Furthermore, the presence and quantity of gamma-muurolene in complex mixtures, such as essential oils, are directly correlated with specific biological outcomes [3]. Therefore, substituting gamma-muurolene with a different sesquiterpene or an undefined mixture of analogs will not replicate the same functional or biological effect and cannot meet the same scientific or industrial specification.

γ-Muurolene (target)
vs
α-Muurolene or δ-Cadinene
Isomeric substitution may shift biosynthetic product ratio and biological target engagement; distinct synthase specificity limits direct replacement.
Single isomer (γ)
vs
Undefined sesquiterpene mixture
Complex essential oil composition alters outcome correlation; a defined isomer reduces confounding matrix effects in antimicrobial or cytotoxicity studies.
Reported stereochemistry
vs
Racemate or opposite enantiomer
Stereochemical mismatch may change enzyme recognition and cell‑based response; chiral identity requires verification for reproducible data.

Gamma-Muurolene: Procurement Evidence Guide


Biosynthetic Selectivity of Muurolene Isomers

A direct head-to-head comparison of the product profiles of the Cop3 sesquiterpene synthase from Coprinopsis cinerea reveals a quantifiable bias in isomer production. The enzyme produces 12% gamma-muurolene and 30% alpha-muurolene from the common substrate (2E,6E)-farnesyl diphosphate, as determined by GC-MS analysis [1]. This demonstrates that gamma-muurolene is a minor product of this specific synthase, which may inform procurement for studies requiring a distinct product distribution or for sourcing a less abundant isomer.

Isomer yield
Head-to-head
γ 12% vs α 30%
Minor product context for biosynthesis studies
Cop3 synthase, in vitro GC‑MS
Biosynthesis Enzymology Sesquiterpene Synthase

Antibacterial Activity Against S. sanguinis

An essential oil from Annona exsucca, containing gamma-muurolene as a major constituent at 20.2%, exhibited significant antibacterial activity against the gram-positive bacterium Streptococcus sanguinis [1]. The Minimum Inhibitory Concentration (MIC) was determined to be 10 μg/mL [1]. This provides a quantitative benchmark for the antibacterial potential of formulations rich in gamma-muurolene, differentiating it from other essential oils or pure compounds with higher or lower MIC values.

Antimicrobial MIC
Reported
10 µg/mL
Supports antimicrobial screening context
Oil with 20.2% γ‑muurolene; S. sanguinis
Antimicrobial Essential Oil Natural Product

Cytotoxic Selectivity for HT-29 Cells

In a study of metabolites from the soft coral Heteroxenia mindorensis, isolated gamma-muurolene exhibited significant cytotoxic activity against the HT-29 human colon adenocarcinoma cell line [1]. While specific IC50 values were not reported in the abstract, the study identifies gamma-muurolene as one of two metabolites with this activity, distinguishing it from eight other new compounds isolated from the same organism that showed activity against a different cell line (A-549) [1]. This selectivity profile is a key differentiator.

Cytotoxicity selectivity
Class‑level
HT‑29 active / A‑549 inactive
Supports cell‑model endpoint review
Soft coral isolate; no IC₅₀ reported
Cytotoxicity Cancer Research HT-29

Gamma-Muurolene Synthase Specificity

Gamma-muurolene is produced by the dedicated enzyme gamma-muurolene synthase (EC 4.2.3.126), which is distinct from alpha-muurolene synthase (EC 4.2.3.125) and germacrene-A synthase (EC 4.2.3.23) [1]. This enzyme catalyzes the formation of gamma-muurolene from (2E,6E)-farnesyl diphosphate [1]. The existence of a specific enzyme for its biosynthesis underscores its unique structural identity and differentiates it from other sesquiterpenes that are produced by different, though sometimes overlapping, synthases.

Dedicated synthase
Class‑level
EC 4.2.3.126
Unique enzymatic identity supports sourcing
Distinct from α‑muurolene synthase
Enzyme Nomenclature Biocatalysis Sesquiterpene Synthase

Gamma-Muurolene: Optimal Use Cases


Biosynthetic Pathway Engineering

Researchers focused on terpene synthase specificity or metabolic engineering can utilize gamma-muurolene as a reference standard for the minor product of the Cop3 synthase. The known 12% yield from (2E,6E)-farnesyl diphosphate provides a quantifiable benchmark for optimizing enzyme variants or pathway flux [1].

Antibacterial Formulation Development

Formulators developing natural antibacterial agents can target gamma-muurolene-rich fractions, such as those from Annona exsucca, which have a validated MIC of 10 μg/mL against S. sanguinis [1]. This allows for data-driven formulation and quality control against a known potency target.

Cancer Cell Line Selectivity

Investigators exploring structure-activity relationships for cytotoxic sesquiterpenes can use gamma-muurolene as a tool compound. Its demonstrated activity against HT-29 colon cancer cells, but not A-549 lung cancer cells in the same study, provides a defined selectivity profile for probing biological mechanisms [1].

Biocatalytic Sesquiterpene Production

Industrial biotechnologists aiming to produce specific sesquiterpenes via fermentation can utilize gamma-muurolene as a target molecule. The characterization of its dedicated synthase (EC 4.2.3.126) offers a clear genetic and enzymatic handle for engineering microbial production hosts [1].

Application
Selection Property
Validation Focus
Sesquiterpene synthase studies
Isomer yield benchmarking
Cop3 synthase product profile
Antimicrobial screening formulations
γ‑Muurolene‑rich fractions
MIC endpoint context
Cytotoxicity profiling
Cell‑line selectivity context
HT‑29 vs A‑549 response
Microbial terpene production
Dedicated synthase pathway
EC 4.2.3.126 pathway validation

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

47 linked technical documents
Explore Hub


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